BenchChemオンラインストアへようこそ!

SM-2470

Sympathetic Function Catecholamine α1-Adrenoceptor Antagonist

SM-2470, a quinazoline α1-adrenoceptor antagonist, uniquely combines blood pressure reduction with cholesterol absorption inhibition via micellar disruption. Unlike prazosin, it reduces adrenal epinephrine release and increases natriuresis, making it a non-interchangeable research tool for cardiovascular and metabolic studies. Ideal for dual-action polypharmacology models.

Molecular Formula C23H30ClN5O3
Molecular Weight 460.0 g/mol
CAS No. 6638-04-6
Cat. No. B3055704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-2470
CAS6638-04-6
Molecular FormulaC23H30ClN5O3
Molecular Weight460.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl
InChIInChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H
InChIKeyIHBVUYHTCGEQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SM-2470 (α1-Adrenoceptor Antagonist, CAS 99899-45-3): Compound Profile and Identity Clarification for Procurement


SM-2470 is a quinazoline-derived α1-adrenoceptor antagonist [1]. The correct CAS number for SM-2470 is 99899-45-3 (molecular formula: C23H30ClN5O3, molecular weight: 459.97 g/mol) . The CAS number 6638-04-6 provided in the query corresponds to 3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (C9H11NO), a structurally distinct compound . This guide provides evidence for SM-2470 (CAS 99899-45-3), which demonstrates antihypertensive activity and hypocholesterolemic effects via inhibition of intestinal cholesterol absorption [2].

SM-2470 Procurement Rationale: Why α1-Adrenoceptor Antagonists Are Not Interchangeable


α1-Adrenoceptor antagonists exhibit significant class heterogeneity in their sympathoinhibitory profiles, electrolyte handling, and lipid-modifying activities. A direct comparative study in rats demonstrated that prazosin, bunazosin, SM-2470, and YM-617 differentially affected sympathetic nerve activity and long-term catecholamine and electrolyte regulation [1]. Furthermore, SM-2470 uniquely reduces cholesterol absorption via micellar disruption, a mechanism not consistently shared across the class [2]. Generic substitution without considering these pharmacodynamic distinctions can lead to divergent cardiovascular, renal, and metabolic outcomes, rendering SM-2470 a non-interchangeable research tool for studies requiring combined antihypertensive and hypocholesterolemic effects.

SM-2470 Quantitative Differentiation vs. In-Class α1-Antagonists: Evidence for Scientific Selection


Plasma and Urinary Epinephrine Reduction: SM-2470 vs. Prazosin and Bunazosin

In a 4-week comparative study in stroke-prone spontaneously hypertensive rats (SHRSP), SM-2470 significantly decreased both plasma and urinary epinephrine concentrations, whereas prazosin and bunazosin exerted no consistent changes [1].

Sympathetic Function Catecholamine α1-Adrenoceptor Antagonist

Urinary Sodium and Potassium Excretion: SM-2470 vs. Prazosin

In the same long-term (4-week) study in SHRSP, SM-2470 and bunazosin produced increases in urinary sodium and potassium excretions, whereas prazosin produced decreases in both electrolyte excretions and urine volume [1].

Renal Electrolyte Handling Natriuresis α1-Adrenoceptor Antagonist

Intestinal Cholesterol Absorption Inhibition: SM-2470 vs. Doxazosin

SM-2470 (10 and 30 mg/kg, oral) inhibited intestinal cholesterol absorption in hypercholesterolemic rats using a dual isotope method, while not affecting biliary excretion or hepatic cholesterol levels [1]. Doxazosin (1 mg/kg/day, 12 weeks) also reduced cholesterol absorption in cynomolgus monkeys, but via up-regulation of LDL clearance rather than micellar disruption [2].

Cholesterol Absorption Hypolipidemic α1-Adrenoceptor Antagonist

In Vitro Micellar Disruption: Mechanism-Specific Differentiation

In an intestinal ligated loop model, SM-2470 inhibited mucosal cholesterol uptake in a dose-dependent manner (0.5-2.0 mg/mL micellar solution) and, importantly, inhibited micellar formation in vitro, increasing the distribution of large-sized micelles—a hallmark of reduced cholesterol solubilization [1]. This micellar disruption mechanism is not described for prazosin, bunazosin, or doxazosin.

Micellar Solubilization Cholesterol Uptake Mechanism of Action

SM-2470 Optimal Use Cases in Cardiovascular and Lipid Metabolism Research


Differentiation of α1-Antagonist Sympathoinhibitory Profiles

SM-2470 is the compound of choice for studies requiring a distinct sympathoinhibitory pattern—specifically, reduction in adrenal epinephrine release and increased natriuresis—compared to prazosin or bunazosin [1]. Researchers investigating the differential cardiovascular and renal outcomes of α1-blockade should select SM-2470 to represent this unique pharmacological subtype.

Investigation of Cholesterol Absorption via Micellar Disruption

For experimental models focused on intestinal cholesterol solubilization and micelle-mediated absorption, SM-2470 provides a well-characterized tool [2]. Its ability to inhibit micellar formation in vitro and reduce mucosal cholesterol uptake makes it suitable for mechanistic studies of plant sterol-like hypocholesterolemic effects.

Combined Antihypertensive and Hypocholesterolemic Studies

In rodent models of hypertension with concomitant hypercholesterolemia, SM-2470 offers a dual-action profile (blood pressure reduction + cholesterol absorption inhibition) not uniformly present in other α1-antagonists . This makes it a valuable reference compound for polypharmacology or multi-target research.

Central Sympathoinhibition Research

SM-2470's ability to decrease preganglionic adrenal nerve activity and aortic depressor nerve activity suggests central sympathoinhibitory actions [3]. It is therefore appropriate for studies exploring central nervous system contributions to α1-antagonist-mediated hypotension and anti-tachycardic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM-2470

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.